molecular formula C6H7NO B13443382 2-Aminophenol-d4

2-Aminophenol-d4

Cat. No.: B13443382
M. Wt: 113.15 g/mol
InChI Key: CDAWCLOXVUBKRW-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminophenol-d4 is a deuterated form of 2-aminophenol, where four hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminophenol-d4 can be synthesized through the reduction of 2-nitrophenol-d4. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group without affecting the deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the integrity of the deuterium labeling. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Aminophenol-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols and anilines.

Scientific Research Applications

2-Aminophenol-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of deuterated heterocyclic compounds and dyes.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: Applied in the production of deuterated materials for NMR spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of 2-aminophenol-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and metabolic pathways using NMR spectroscopy. The compound can act as a reducing agent and participate in redox reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling.

    4-Aminophenol: An isomer with the amino group in the para position, used in the synthesis of dyes and pharmaceuticals.

    2-Hydroxyaniline: Another name for 2-aminophenol, highlighting its dual functional groups.

Uniqueness

2-Aminophenol-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy and mass spectrometry. The presence of deuterium atoms allows for the detailed study of reaction mechanisms and metabolic pathways, making it a valuable tool in scientific research.

Properties

Molecular Formula

C6H7NO

Molecular Weight

113.15 g/mol

IUPAC Name

2-amino-3,4,5,6-tetradeuteriophenol

InChI

InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2/i1D,2D,3D,4D

InChI Key

CDAWCLOXVUBKRW-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)N)O

Origin of Product

United States

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